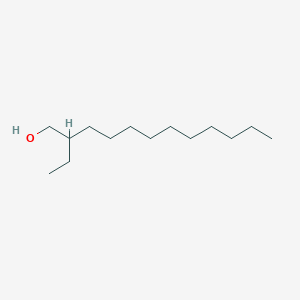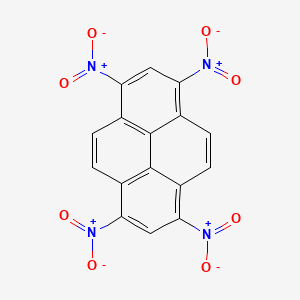
2-Ethyl-1-dodecanol
概要
説明
2-Ethyl-1-dodecanol: is an organic compound with the molecular formula C14H30O . It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon atom. This compound is commonly used in various industrial applications due to its surfactant properties and its ability to act as an intermediate in the synthesis of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-1-dodecanol can be synthesized through several methods. One common laboratory method involves the Bouveault-Blanc reduction of ethyl laurate. This reduction process uses sodium metal and ethanol to reduce the ester to the corresponding alcohol .
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of fatty acid methyl esters derived from natural fats and oils. The hydrogenation process involves the use of a catalyst, such as nickel, under high pressure and temperature conditions to convert the esters into alcohols .
化学反応の分析
Types of Reactions: 2-Ethyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Esterification: Reacts with carboxylic acids to form esters.
Etherification: Can form ethers when reacted with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Typically involves the use of carboxylic acids and acid catalysts such as sulfuric acid (H2SO4).
Etherification: Requires alkyl halides and a base such as sodium hydride (NaH).
Major Products:
Oxidation: Produces 2-ethyl-1-dodecanal or 2-ethyl-1-dodecanoic acid.
Esterification: Forms esters like 2-ethyl-1-dodecyl acetate.
Etherification: Results in ethers such as 2-ethyl-1-dodecyl methyl ether
科学的研究の応用
2-Ethyl-1-dodecanol has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of surfactants and lubricants.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent.
Medicine: Utilized in the production of pharmaceuticals, particularly in drug delivery systems.
Industry: Acts as an emulsifier in cosmetics and personal care products, and as a plasticizer in the manufacture of plastics
作用機序
The mechanism of action of 2-Ethyl-1-dodecanol primarily involves its ability to interact with lipid membranes due to its amphiphilic nature. The hydroxyl group allows it to form hydrogen bonds with water molecules, while the long hydrophobic carbon chain interacts with lipid bilayers. This property makes it effective as a surfactant and emulsifier, facilitating the mixing of hydrophobic and hydrophilic substances .
類似化合物との比較
1-Dodecanol: Similar in structure but lacks the ethyl group on the second carbon.
2-Ethylhexanol: Shorter carbon chain but also used as a plasticizer and surfactant.
Cetyl Alcohol (1-Hexadecanol): Longer carbon chain, commonly used in cosmetics.
Uniqueness: 2-Ethyl-1-dodecanol is unique due to its specific carbon chain length and the presence of an ethyl group, which imparts distinct physical and chemical properties. This makes it particularly effective in applications requiring specific surfactant properties and solubility characteristics .
特性
IUPAC Name |
2-ethyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZXXVUILTVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337922 | |
| Record name | 2-Ethyl-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-33-7 | |
| Record name | 2-Ethyl-1-dodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-1-DODECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9664UN0JVK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)












